5-Oxaspiro[3.5]nonane-6-carboxylic acid
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Overview
Description
5-Oxaspiro[35]nonane-6-carboxylic acid is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170208 It is characterized by a spirocyclic structure, which includes an oxygen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxaspiro[3.5]nonane-6-carboxylic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the carboxylic acid functional group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent oxidation or carboxylation reactions can then introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Oxaspiro[3.5]nonane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The spirocyclic structure allows for substitution reactions at various positions on the ring system.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-Oxaspiro[3.5]nonane-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Oxaspiro[3.5]nonane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Oxaspiro[3.4]octane-6-carboxylic acid
- 5-Oxaspiro[4.5]decane-6-carboxylic acid
- 5-Oxaspiro[3.5]nonane-7-carboxylic acid
Uniqueness
5-Oxaspiro[3.5]nonane-6-carboxylic acid is unique due to its specific ring size and the position of the carboxylic acid group. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-oxaspiro[3.5]nonane-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)7-3-1-4-9(12-7)5-2-6-9/h7H,1-6H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFGEYGGAAVULW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC2(C1)CCC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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